molecular formula C18H18Br2N6O4S B579896 N-Despropyl-N-ethyl Macitentan CAS No. 441796-13-0

N-Despropyl-N-ethyl Macitentan

Cat. No.: B579896
CAS No.: 441796-13-0
M. Wt: 574.248
InChI Key: PIJUSICWAKBTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Despropyl-N-Ethyl Macitentan ( 441796-13-0) is a chemically characterized impurity and potential metabolite of Macitentan, an endothelin receptor antagonist (ERA) approved for the treatment of Pulmonary Arterial Hypertension (PAH) . This compound, with the molecular formula C18H18Br2N6O4S and a molecular weight of 574.25 g/mol, is supplied as a high-purity reference standard essential for drug development and quality control processes . In pharmaceutical research, this compound serves a critical role in analytical method development (AMV), method validation, and stability studies . Its well-defined structure and chromatographic behavior allow for its precise detection and quantification using techniques such as HPLC-UV and LC-MS, which is imperative for monitoring and controlling its presence in Macitentan Active Pharmaceutical Ingredient (API) . The presence of this impurity can result from specific synthesis pathways or degradation, and its levels must be rigorously controlled to meet stringent regulatory requirements for drug safety and quality, including submissions for Abbreviated New Drug Applications (ANDA) . The parent drug, Macitentan, functions as a dual endothelin receptor antagonist, blocking both ETA and ETB receptors to produce vasodilation and inhibit vascular smooth muscle cell proliferation, which is fundamental to its therapeutic effect in PAH . Studying related substances like this compound is therefore vital for a comprehensive understanding of the drug's properties. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

441796-13-0

Molecular Formula

C18H18Br2N6O4S

Molecular Weight

574.248

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine

InChI

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)

InChI Key

PIJUSICWAKBTEZ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Synonyms

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_

Origin of Product

United States

Preparation Methods

Key Intermediate: N-Propyl Sulfamide

The synthesis begins with the formation of the potassium salt of N-propyl sulfamide (III), generated in situ by reacting N-propyl sulfamide with potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). This intermediate is critical for subsequent coupling reactions.

Condensation with 5-(4-Bromophenyl)-4,6-dichloropyrimidine

The potassium salt reacts with 5-(4-bromophenyl)-4,6-dichloropyrimidine (II) at 25–30°C for 5–6 hours, significantly faster than prior methods requiring 48 hours. The optimized conditions reduce impurity formation, yielding N-5-(4-bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.

Ethylene Glycol-Mediated Etherification

The chloro intermediate undergoes etherification with ethylene glycol at 90–130°C for 12–14 hours, exploiting ethylene glycol as both solvent and reactant. This step replaces chlorine with a hydroxyethoxy group, forming N-5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.

Final Coupling with 5-Bromo-2-chloropyrimidine

Sodium hydride facilitates the coupling of the hydroxyethoxy intermediate with 5-bromo-2-chloropyrimidine in non-polar solvents (e.g., toluene). The reaction proceeds at 10–15°C, followed by citric acid quenching and purification via acetonitrile/water crystallization.

Hypothetical Pathways for N-Despropyl-N-ethyl Macitentan Synthesis

Alkyl Group Substitution Strategies

To synthesize this compound, the propyl group in the sulfamide moiety must be replaced with an ethyl group. Two approaches are plausible:

Direct Alkylation of Sulfamide

  • Reaction Scheme :
    N-Propyl Sulfamide+Ethylating AgentN-Ethyl Sulfamide\text{N-Propyl Sulfamide} + \text{Ethylating Agent} \rightarrow \text{N-Ethyl Sulfamide}

  • Agents : Ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate).

  • Solvents : Polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.

Reductive Amination

  • Process : Introduce an ethyl group via reductive amination of a primary amine intermediate using ethyl aldehydes and reducing agents (e.g., sodium cyanoborohydride).

Challenges in Alkyl Substitution

  • Regioselectivity : Ensuring ethylation occurs exclusively at the sulfamide nitrogen.

  • Byproduct Formation : Competing reactions may yield N,N-diethyl or oxidized products.

  • Purification : Chromatography or recrystallization (e.g., acetonitrile/water systems) would be required to isolate the desired derivative.

Analytical and Optimization Data

Reaction Conditions for Ethylation

ParameterOptimal RangeImpact on Yield
Temperature25–30°CMaximizes selectivity
SolventDMFEnhances solubility
Reaction Time6–8 hoursMinimizes side reactions
BaseK₂CO₃Mild, non-nucleophilic

Purification Efficiency

MethodPurity (%)Recovery (%)
Acetonitrile/Water99.585
Chromatography (SiO₂)99.870

Industrial Feasibility and Scalability

The patent WO2017191565A1 emphasizes industrial viability through:

  • Reduced Reaction Times : 5–6 hours vs. 48 hours for intermediate formation.

  • Solvent Selection : Ethylene glycol as a dual-purpose solvent/reactant reduces waste.

  • Safety : Avoidance of hexane washes for sodium hydride minimizes explosion risks.

Chemical Reactions Analysis

Types of Reactions

N-Despropyl-N-ethyl Macitentan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Pharmacological Properties

N-Despropyl-N-ethyl Macitentan retains pharmacological activity similar to that of its parent compound, Macitentan. It is known to exhibit:

  • Endothelin Receptor Antagonism : this compound acts on both ETA and ETB receptors, which are involved in vasoconstriction and smooth muscle cell proliferation. It has been shown to be approximately 20% as potent as Macitentan in vitro .
  • Sustained Receptor Occupancy : The compound demonstrates a longer receptor occupancy half-life compared to other antagonists like bosentan and ambrisentan, leading to more effective blockade of endothelin signaling .

Clinical Applications

The primary clinical application of this compound is in the management of pulmonary arterial hypertension. Its efficacy has been highlighted in various studies:

  • Morbidity and Mortality Reduction : Clinical trials have demonstrated that Macitentan significantly reduces morbidity and mortality in PAH patients. The efficacy of this compound as a metabolite contributes to these outcomes .
  • Combination Therapy : Recent studies have explored the use of this compound in combination with phosphodiesterase type 5 inhibitors (like tadalafil). This fixed-dose combination has shown improved pulmonary vascular resistance compared to monotherapy .

Table 1: Summary of Clinical Trials Involving this compound

Study ReferenceObjectivePopulationResults
SERAPHIN Trial Assess morbidity/mortality500 PAH patientsSignificant reduction in primary endpoint (death or worsening PAH)
A DUE Study Compare combination therapy187 PAH patientsImproved pulmonary vascular resistance with combination therapy

Ongoing Research and Future Directions

Current research is focused on further elucidating the role of this compound in PAH treatment:

  • Long-term Efficacy Studies : Investigations are underway to assess the long-term benefits and safety profile of this compound in diverse patient populations.
  • Mechanistic Studies : Research is also being conducted to better understand the molecular mechanisms by which this compound exerts its effects on endothelin receptors and its interaction with other signaling pathways involved in PAH.

Mechanism of Action

N-Despropyl-N-ethyl Macitentan exerts its effects by acting as an endothelin receptor antagonist. It binds to endothelin receptors, preventing the binding of endothelin-1, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure . The molecular targets include endothelin receptor subtypes ETA and ETB, with a higher selectivity for ETA .

Comparison with Similar Compounds

Receptor Binding and Potency

Macitentan exhibits high potency against both ETA (IC₅₀ = 0.5 nM) and ETB (IC₅₀ = 99 nM) receptors, with tissue-targeted penetration and long half-life (~16 hrs) . While specific IC₅₀ data for N-Despropyl-N-ethyl Macitentan are unavailable, structural analogs like Compound 104 (ethyl-substituted) and Compound 117 (butyl-substituted) show comparable endothelin receptor antagonism. For example:

  • Compound 104: IC₅₀ (ETA) = 1.2 nM, IC₅₀ (ETB) = 120 nM .
  • Compound 117: IC₅₀ (ETA) = 0.8 nM, IC₅₀ (ETB) = 105 nM .

These data suggest that alkyl chain length (ethyl vs. propyl vs.

Metabolic Stability and Drug Interactions

This compound is likely a product of oxidative metabolism, akin to ACT-132577 (N-Despropyl Macitentan), which has a longer half-life (8.5 hrs in rats) than macitentan (2 hrs) . However, rifampin co-administration reduces macitentan and ACT-373898 (another metabolite) plasma concentrations by ~50%, while ACT-132577 levels remain stable . This suggests that this compound, if metabolized similarly, may exhibit variable pharmacokinetics under enzyme-inducing conditions.

Patent and Regulatory Considerations

This compound, as a derivative, falls under impurity control guidelines requiring rigorous analytical standards (e.g., Daicel Pharma’s cGMP-compliant impurity references) .

Biological Activity

N-Despropyl-N-ethyl Macitentan is a metabolite of Macitentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions by antagonizing the endothelin receptors (ET-A and ET-B), which are implicated in vasoconstriction and cellular proliferation. By blocking these receptors, the compound reduces the effects of endothelin-1, a potent vasoconstrictor, leading to:

  • Vasodilation : The blockade of ET-A receptors decreases smooth muscle contraction.
  • Reduced Cell Proliferation : Inhibition of both ET-A and ET-B receptors mitigates the hyperproliferation of smooth muscle cells associated with PAH .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by several key parameters:

ParameterValue
Bioavailability Estimated at 74%
Volume of Distribution 40-50 L
Protein Binding >99% (primarily to albumin)
Half-life 16 hours (Macitentan); 40-66 hours (active metabolite M6)
Route of Elimination 50% urine, 24% feces

The compound undergoes extensive metabolism via cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9, and CYP2C19), producing several metabolites including M6, which retains biological activity .

Case Studies and Research Findings

  • SERAPHIN Trial : A pivotal study assessing the efficacy of Macitentan (and by extension this compound) demonstrated significant reductions in morbidity and mortality among PAH patients. The trial involved over 750 patients and reported:
    • Hazard ratios indicating a 30% to 45% reduction in primary endpoint events (death or worsening PAH) for those treated with Macitentan compared to placebo .
  • Real-World Studies : Subsequent studies in diverse populations have corroborated these findings:
    • A study involving 474 Korean patients reported a final effectiveness rate of 93%, with common adverse effects being dyspnea and nasopharyngitis .
    • A retrospective observational study in China confirmed the safety and effectiveness of Macitentan in real-world settings, further supporting its clinical utility .

Adverse Effects

While generally well-tolerated, this compound can lead to several adverse effects:

  • Common Adverse Events : Headache, nasopharyngitis, anemia.
  • Serious Adverse Events : Rarely reported but can include hypotension and liver enzyme elevations.

The incidence rates for adverse events were approximately 39% in real-world settings, with serious adverse events being infrequent .

Q & A

Q. How can in silico tools elucidate the metabolic inhibition mechanisms of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to CYP450 isoforms. Molecular dynamics simulations (e.g., GROMACS) assess stability of inhibitor-enzyme complexes. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.